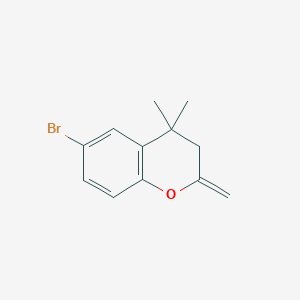

6-Bromo-4,4-dimethyl-2-methylene chroman

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13BrO |

|---|---|

Molecular Weight |

253.13 g/mol |

IUPAC Name |

6-bromo-4,4-dimethyl-2-methylidene-3H-chromene |

InChI |

InChI=1S/C12H13BrO/c1-8-7-12(2,3)10-6-9(13)4-5-11(10)14-8/h4-6H,1,7H2,2-3H3 |

InChI Key |

ZLMWCOCRONTJHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=C)OC2=C1C=C(C=C2)Br)C |

Origin of Product |

United States |

Elucidation of the Chemical Reactivity and Transformation Pathways of 6 Bromo 4,4 Dimethyl 2 Methylene Chroman

Reactivity Profiling of the Exocyclic Methylene (B1212753) Group in 6-Bromo-4,4-dimethyl-2-methylene chroman

The exocyclic double bond (C=CH₂) is an electron-rich moiety, rendering it susceptible to a variety of addition and redox reactions. Its reactivity is characteristic of a tetrasubstituted alkene, which can be exploited for the introduction of new functional groups at the 2-position of the chroman ring.

The alkene functionality readily participates in electrophilic addition reactions. The electron density of the π-bond allows it to act as a nucleophile, attacking electrophilic species. For instance, reaction with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would lead to the corresponding saturated dihalo or monohalo derivatives at the 2-position.

Furthermore, the exocyclic methylene group can serve as a key component in cycloaddition reactions. In a [4+2] cycloaddition, such as the Diels-Alder reaction, it can act as a dienophile, reacting with a conjugated diene to form a new six-membered ring. Similarly, in [2+2] photocycloadditions, it can react with another alkene to generate a cyclobutane ring, offering a pathway to complex polycyclic structures.

While less common for unactivated alkenes, nucleophilic additions to the exocyclic double bond can be induced under specific conditions. For such a reaction to occur, the double bond typically requires activation, for example, through coordination with a transition metal catalyst. This coordination would render the carbon atoms of the double bond electrophilic and thus susceptible to attack by a nucleophile. Subsequent rearrangements of the resulting intermediate could lead to a variety of functionalized chroman derivatives. However, direct nucleophilic attack is generally unfavorable without such activation due to the inherent electron-rich nature of the alkene.

The exocyclic methylene group is amenable to a range of oxidative and reductive transformations.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the double bond to install a ketone at the 2-position, yielding 6-bromo-4,4-dimethylchroman-2-one.

Dihydroxylation: Reaction with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the alkene into a diol, forming 6-bromo-4,4-dimethyl-2-(1,2-dihydroxyethyl)chroman.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding spiro-epoxide at the 2-position.

Reduction: Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst (e.g., Palladium, Platinum, or Nickel) can selectively reduce the double bond to a single bond, affording 6-bromo-2,4,4-trimethylchroman.

Strategic Utility of the Bromine Substituent in Cross-Coupling and Functionalization Reactions

The aryl bromide moiety at the 6-position of the chroman ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This functionality is particularly valuable in transition metal-catalyzed cross-coupling reactions and metal-halogen exchange processes.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their ability to form C-C bonds with high efficiency and functional group tolerance. illinois.edunih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. tcichemicals.com It is one of the most widely used methods for constructing biaryl structures and introducing alkyl, alkenyl, or alkynyl groups. illinois.edunih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner (R-B(OH)₂) | Resulting Product at C6-Position |

|---|---|

| Phenylboronic acid | 6-Phenyl-4,4-dimethyl-2-methylenechroman |

| Vinylboronic acid | 6-Vinyl-4,4-dimethyl-2-methylenechroman |

| Methylboronic acid | 6-Methyl-4,4-dimethyl-2-methylenechroman |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4,4-dimethyl-2-methylenechroman |

Table 2: Examples of Sonogashira Cross-Coupling Reactions

| Coupling Partner (R-C≡CH) | Resulting Product at C6-Position |

|---|---|

| Phenylacetylene | 6-(Phenylethynyl)-4,4-dimethyl-2-methylenechroman |

| Trimethylsilylacetylene | 6-((Trimethylsilyl)ethynyl)-4,4-dimethyl-2-methylenechroman |

| 1-Hexyne | 6-(Hex-1-yn-1-yl)-4,4-dimethyl-2-methylenechroman |

| Ethynyltrimethylsilane | 6-((Trimethylsilyl)ethynyl)-4,4-dimethyl-2-methylenechroman |

Negishi Coupling: In the Negishi coupling, an organozinc reagent serves as the nucleophilic partner. This reaction is known for its high reactivity and tolerance of a wide array of functional groups.

Metal-halogen exchange is a powerful technique for converting an aryl halide into a highly reactive organometallic intermediate. wikipedia.org The C-Br bond in this compound can be cleaved by treatment with a strong organometallic base, typically an organolithium reagent like n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu This process replaces the bromine atom with a metal (e.g., lithium), generating a nucleophilic aryllithium species. tcnj.edunih.gov

This newly formed organometallic intermediate is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence provides access to a vast range of 6-substituted chroman derivatives that would be difficult to synthesize through other methods. tcnj.edu

Table 3: Functionalization via Metal-Halogen Exchange and Electrophilic Quenching

| Electrophile (E⁺) | Reagent | Resulting Functional Group at C6-Position |

|---|---|---|

| Proton (H⁺) | H₂O | -H (Debromination) |

| Carbonyl | CO₂ then H₃O⁺ | -COOH (Carboxylic acid) |

| Aldehyde | RCHO then H₃O⁺ | -CH(OH)R (Secondary alcohol) |

| Ketone | RCOR' then H₃O⁺ | -C(OH)RR' (Tertiary alcohol) |

| Alkyl Halide | R-X | -R (Alkyl group) |

| Silyl Halide | R₃SiCl | -SiR₃ (Silyl group) |

Reactivity of the Chroman Heterocyclic Ring System

The chroman ring system, a bicyclic ether, imparts specific reactivity to the molecule. This includes influencing further substitutions on the aromatic part and the potential for the heterocyclic ring itself to undergo cleavage or rearrangement under certain conditions.

Regioselectivity of Further Aromatic Substitutions on the Benzene (B151609) Moiety

Further electrophilic aromatic substitution on the benzene ring of this compound will be directed by the existing substituents: the bromine atom, the ether oxygen of the chroman ring, and the alkyl group. The ether oxygen is a strong activating group and an ortho, para-director. The alkyl group is a weak activating group and also an ortho, para-director. The bromine atom is a deactivating group but is also an ortho, para-director.

The positions available for substitution are C5, C7, and C8. The directing effects of the substituents are as follows:

Alkyl group (at C4): Directs ortho (to C3 and C5) and para (to C8).

Bromine atom (at C6): Directs ortho (to C5 and C7) and para (to the unavailable C3).

Considering the combined influence of these groups, the regioselectivity of a subsequent electrophilic attack can be predicted. The ether oxygen is the most powerful activating director, strongly influencing the positions ortho and para to it. However, the para position is blocked by the bromine. The ortho position on one side is part of the heterocyclic ring. This leaves the other positions to be influenced by the weaker directing groups and steric hindrance.

The C5 position is ortho to both the bromine and the C4-gem-dimethyl group. The C7 position is ortho to the bromine and meta to the gem-dimethyl group. The C8 position is para to the gem-dimethyl group and meta to the bromine. The strong ortho, para-directing influence of the ether oxygen will strongly activate the ring, but its directing effect is primarily towards the already substituted C6 position and the fused C8a position. Therefore, the directing effects of the bromo and alkyl groups become more significant in determining the position of the next substituent.

Given the steric hindrance from the gem-dimethyl group at C4, electrophilic attack at C5 might be disfavored. The C7 and C8 positions are more sterically accessible. The bromine at C6 will direct an incoming electrophile to C5 and C7. The alkyl group at C4 will direct to C5 and C8. The cumulative effect suggests that substitution is most likely to occur at the C7 or C8 positions, with the precise outcome depending on the nature of the electrophile and the reaction conditions. Theoretical analysis through computational methods could provide a more definitive prediction of the regioselectivity. nih.gov

Ring-Opening and Rearrangement Processes Under Specific Conditions

The chroman ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific, often harsh, conditions. These transformations typically involve cleavage of one of the C-O bonds of the heterocyclic ether.

Acid-catalyzed ring-opening could occur, particularly with strong acids. Protonation of the ether oxygen would make the adjacent benzylic carbon (C4a) or the C2 carbon more susceptible to nucleophilic attack. However, the presence of the exocyclic double bond at C2 introduces additional reactivity that might lead to polymerization or other side reactions under strong acidic conditions.

Reductive cleavage of the ether bond is another possibility, for instance, using strong reducing agents like sodium in liquid ammonia (Birch reduction conditions) or catalytic hydrogenolysis under forcing conditions. Such reactions would lead to the opening of the pyran ring.

Advanced Mechanistic Investigations Utilizing Kinetic and Spectroscopic Techniques

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced analytical techniques are indispensable. Kinetic studies and in-situ spectroscopic monitoring can provide valuable data on reaction rates, intermediates, and transition states.

Reaction Kinetics and Transition State Analysis

For example, in a hypothetical addition reaction to the methylene group, determining the order of the reaction with respect to the chroman derivative and the electrophile would help to establish the mechanism. Reaction progress kinetic analysis (RPKA) is a powerful tool that uses time-course data to visually determine reaction orders and identify phenomena such as catalyst deactivation or product inhibition. princeton.edunih.gov

Furthermore, the study of kinetic isotope effects (KIEs) by isotopic labeling at specific positions in the molecule can provide detailed information about bond-breaking and bond-forming events in the transition state of the rate-determining step. Computational chemistry can be employed in parallel with experimental kinetic data to model transition state structures and energies, providing a more complete picture of the reaction pathway.

In Situ Spectroscopic Monitoring (e.g., IR, NMR) of Reaction Intermediates

Direct observation of reaction intermediates is a powerful method for confirming a proposed reaction mechanism. In situ spectroscopic techniques allow for the monitoring of a reaction as it proceeds, without the need for isolating transient species.

Infrared (IR) Spectroscopy: In situ IR spectroscopy can be used to follow the disappearance of reactant functional groups and the appearance of product functional groups. For instance, in a reaction involving the exocyclic double bond of this compound, the disappearance of the C=C stretching vibration could be monitored in real-time. The appearance of new bands, for example, a C-O or C-X (where X is a halogen) stretch, would indicate the formation of the product. This technique is particularly useful for identifying the presence of certain functional groups in short-lived intermediates. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy provides detailed structural information about species in solution. lehigh.eduuniversalclass.com By acquiring NMR spectra at various time points during a reaction, the structures of reactants, products, and any observable intermediates can be determined. For example, the unique chemical shifts of the vinylic protons of the methylene group would be expected to change significantly upon reaction, providing a clear marker for the progress of the reaction. The formation of a transient intermediate might be detected by the appearance of a new set of signals in the NMR spectrum, which could then be assigned to a specific structure. This technique has been instrumental in characterizing a wide range of reaction intermediates in organic chemistry.

The following table summarizes the key spectroscopic handles for monitoring reactions of this compound:

| Spectroscopic Technique | Key Functional Group/Protons to Monitor | Expected Change Upon Reaction |

| Infrared (IR) | Exocyclic C=C double bond | Disappearance of the C=C stretching frequency |

| Aromatic C-Br bond | Shift or disappearance of the C-Br stretching frequency in SNAr | |

| 1H NMR | Vinylic protons of the methylene group | Disappearance of signals and appearance of new signals in the aliphatic region |

| Aromatic protons | Changes in chemical shifts and coupling patterns upon further substitution | |

| 13C NMR | Vinylic carbons of the methylene group | Disappearance of signals and appearance of new signals |

| Aromatic carbon bonded to bromine | Significant change in chemical shift upon substitution |

By combining kinetic data with in situ spectroscopic observations and computational modeling, a comprehensive understanding of the chemical reactivity and transformation pathways of this compound can be achieved.

Strategic Derivatization and Analogue Synthesis Based on the 6 Bromo 4,4 Dimethyl 2 Methylene Chroman Scaffold

Diversification Strategies via Exocyclic Methylene (B1212753) Functionalization

The exocyclic methylene group is a key reactive handle for introducing molecular diversity to the 6-bromo-4,4-dimethyl-2-methylene chroman scaffold. This alkene moiety is susceptible to a variety of addition and oxidation reactions, allowing for the introduction of new functional groups and the construction of more complex structures.

Oxidation Reactions: The double bond can undergo oxidative cleavage or dihydroxylation. libretexts.org Oxidative cleavage, often achieved with strong oxidizing agents like ozone (O₃) followed by a reductive workup, or hot, acidic potassium permanganate (B83412) (KMnO₄), would break the double bond to form a ketone at the C-2 position of the chroman ring. libretexts.org Milder oxidation, such as dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute KMnO₄, would convert the methylene group into a 1,2-diol, introducing two new hydroxyl groups that can be further functionalized. libretexts.org Epoxidation, using a peracid like m-chloroperbenzoic acid (m-CPBA), would form a spiro-epoxide, a versatile intermediate for subsequent nucleophilic ring-opening reactions.

Addition Reactions: Electrophilic addition reactions can introduce a variety of substituents. Hydroboration-oxidation would lead to the anti-Markovnikov addition of a hydroxyl group, yielding a primary alcohol. Halogenation with agents like Br₂ would result in the addition of two bromine atoms across the double bond.

Cycloaddition Reactions: The exocyclic double bond can participate as a dienophile in Diels-Alder reactions or as a component in [2+2] and [2+1] cycloadditions. These reactions are powerful tools for constructing new ring systems fused to the chroman core. For instance, a [2+1] cycloaddition can be used to form chroman-fused cyclopropanols. nih.gov

| Reaction Type | Reagents | Resulting Functional Group/Structure |

| Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S | Ketone at C-2 |

| Dihydroxylation | OsO₄, NMO | 1,2-Diol at C-2 |

| Epoxidation | m-CPBA | Spiro-epoxide at C-2 |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary alcohol |

| Cycloaddition | Dienes, Photochemical conditions | Fused or spiro-cyclic systems |

Modular Synthesis of Complex Molecules Utilizing the Aryl Bromide as a Coupling Handle

The aryl bromide at the C-6 position serves as a critical coupling handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This modular approach allows for the straightforward introduction of a wide array of substituents, significantly expanding the chemical space accessible from the parent scaffold.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is highly versatile for introducing aryl, heteroaryl, or vinyl groups at the C-6 position. The reaction is tolerant of many functional groups, making it a robust method for late-stage diversification.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, forming a new substituted alkene at the C-6 position. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing stilbene-like structures or other vinyl-substituted chromans. wikipedia.orgmasterorganicchemistry.com The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to create an arylalkyne. wikipedia.orgnih.govlibretexts.org This method is invaluable for introducing linear, sp-hybridized carbon linkers, which can be used to construct extended conjugated systems or as precursors for further transformations. libretexts.org The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > OTf > Br >> Cl. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.org It is a powerful tool for synthesizing aniline (B41778) derivatives of the chroman scaffold, which are important substructures in many pharmacologically active molecules. The development of bulky, electron-rich phosphine (B1218219) ligands has greatly expanded the scope of this reaction. youtube.com

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Boronic acid/ester | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine | C(sp²)-N | Pd(0) catalyst, Bulky phosphine ligand, Base (e.g., NaOt-Bu) |

Construction of Fused and Bridged Polycyclic Systems Incorporating the Chroman Unit

The inherent reactivity of the this compound scaffold can be harnessed to construct intricate fused and bridged polycyclic systems. These strategies often involve intramolecular reactions or cycloadditions that build new rings onto the existing chroman framework.

Intramolecular Cyclizations: Functional groups introduced via the methods described in sections 4.1 and 4.2 can be designed to participate in subsequent intramolecular cyclization reactions. For example, an alkyne introduced at the C-6 position via Sonogashira coupling could undergo an intramolecular cycloisomerization with the exocyclic methylene group to form a new fused ring. Similarly, visible-light-promoted radical cascade cyclizations of derivatives like 2-allyloxybenzaldehydes can yield chroman-4-ones, which are precursors to other fused systems. researchgate.netnih.gov

Diels-Alder and Other Cycloaddition Reactions: The chroman unit can be incorporated into more complex frameworks through cycloaddition reactions. The exocyclic methylene group can act as a dienophile, reacting with a diene to form a six-membered ring fused in a spirocyclic fashion. Alternatively, if a diene is installed elsewhere on the molecule (e.g., at the C-6 position), it can undergo an intramolecular Diels-Alder reaction. The formation of fused-ring systems can also proceed through highly reactive intermediates like ortho-quinone methides, which can be generated from chromene precursors and subsequently trapped in cycloaddition reactions to build complex polycyclic structures. rsc.org

Bridged Systems: The synthesis of bridged systems is more complex and typically requires multi-step sequences. One conceptual approach involves a Diels-Alder reaction where both the diene and dienophile are tethered to the chroman scaffold, leading to an intramolecular cycloaddition that forms a bridged structure. Another strategy could involve ring-closing metathesis on a chroman derivative bearing two terminal alkene chains at appropriate positions.

Accessing Enantiomerically Enriched Analogues through Asymmetric Synthesis or Resolution (if applicable)

While this compound itself is achiral, many of its derivatives can be chiral. Accessing these derivatives in an enantiomerically enriched form is crucial for pharmaceutical applications. This can be achieved either through asymmetric synthesis, where the chirality is introduced during the reaction, or by resolving a racemic mixture.

Asymmetric Synthesis: Numerous organocatalytic and transition-metal-catalyzed methods have been developed for the enantioselective synthesis of the chroman core. rsc.org

Organocatalysis: Chiral amines, thioureas, or squaramides can catalyze domino reactions, such as oxa-Michael-Michael cascades, to produce highly substituted chiral chromans with excellent enantioselectivities (up to >99% ee). acs.orgnih.govrsc.org These reactions construct the chroman ring and set multiple stereocenters in a single step. acs.orgnih.gov

Transition-Metal Catalysis: Chiral palladium, nickel, or iridium complexes are used in asymmetric reactions like the Heck reaction or allylic alkylation to create chiral chroman derivatives. chemrxiv.orgresearchgate.net For example, a palladium-catalyzed asymmetric redox-relay Heck reaction of 4H-chromenes can produce chiral products with high enantioselectivity. researchgate.net

Chiral Resolution: If an asymmetric synthesis is not feasible, a racemic mixture of a chiral chroman derivative can be separated into its constituent enantiomers.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture (e.g., a carboxylic acid or amine derivative) with a chiral resolving agent (e.g., tartaric acid or brucine) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other. chinesechemsoc.orgchinesechemsoc.org This results in an enantiomerically enriched product and unreacted starting material. For example, the asymmetric hydrogenation of racemic 4-substituted chroman-2-ones using a chiral Iridium catalyst can effectively separate the enantiomers. chinesechemsoc.orgchinesechemsoc.org

Chiral Chromatography: Racemic mixtures can also be separated using chromatography with a chiral stationary phase (CSP). This technique is often used for both analytical and preparative-scale separations.

| Method | Principle | Key Features |

| Asymmetric Organocatalysis | A chiral small-molecule catalyst directs the stereochemical outcome of the reaction. | Metal-free, mild conditions, often high enantioselectivity. d-nb.info |

| Asymmetric Metal Catalysis | A chiral ligand coordinates to a metal center, creating a chiral environment for catalysis. | High turnover numbers, broad substrate scope. |

| Kinetic Resolution | Enantiomers of a racemate react at different rates with a chiral catalyst or reagent. nih.gov | Maximum theoretical yield for one enantiomer is 50%. |

| Diastereomeric Resolution | Conversion of enantiomers into separable diastereomers using a chiral resolving agent. wikipedia.org | Classical, often scalable method. |

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 6 Bromo 4,4 Dimethyl 2 Methylene Chroman and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. auremn.org.br For a molecule such as 6-Bromo-4,4-dimethyl-2-methylene chroman, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for complete spectral assignment.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the exocyclic methylene (B1212753) protons, and the gem-dimethyl protons. The aromatic region would display patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The two methyl groups at the C4 position are expected to be chemically equivalent, giving rise to a single, intense singlet. The exocyclic methylene protons at C2 would appear as two distinct signals due to their diastereotopic nature.

The ¹³C NMR spectrum would complement this data, showing characteristic shifts for the aromatic carbons (with the carbon bearing the bromine atom shifted downfield), the quaternary C4 carbon, the methyl carbons, the exocyclic methylene carbon, and the other aliphatic carbon of the heterocyclic ring.

Multi-dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Definitive Structure Elucidation

To definitively assign all proton and carbon signals and elucidate the complete bonding framework, a series of two-dimensional (2D) NMR experiments are employed. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for tracing the connectivity of the protons on the aromatic ring and identifying any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule, such as the aromatic CH groups and the exocyclic methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond correlations. mdpi.com This is particularly useful for determining stereochemistry and conformational preferences. For the target molecule, NOESY could reveal spatial proximities between the methylene protons and the gem-dimethyl groups, helping to define the preferred conformation of the dihydropyran ring.

Interactive Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| H5 | H7 | C5 | C4, C4a, C6, C7, C8a | H7, C4-Methyls |

| H7 | H5, H8 | C7 | C5, C6, C8, C8a | H5, H8 |

| H8 | H7 | C8 | C4a, C6, C7, C8a | H7 |

| C4-Methyls (2xCH₃) | - | C-Methyls | C3, C4, C4a | H3, H5 |

| **H3 (CH₂) ** | H2' (Methylene) | C3 | C2, C4, C4a, C-Methyls | H2', C4-Methyls |

| H2' (Methylene) | H3 | C2' | C2, C3, C8a | H3, H8 |

Dynamic NMR Spectroscopy for Conformational Studies

The dihydropyran ring in the chroman scaffold is not planar and can exist in various conformations, such as half-chair or sofa forms. Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating these conformational dynamics. nih.gov By recording NMR spectra at different temperatures, it is possible to study processes like ring inversion.

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed signals will be an average of the different conformations. As the temperature is lowered, this exchange can be slowed down. If the coalescence temperature is reached, the single averaged signal for a given nucleus may broaden and then, at even lower temperatures, split into multiple signals corresponding to the individual, "frozen-out" conformers. auremn.org.br Analysis of the line shapes and coalescence temperature allows for the calculation of the activation energy (ΔG‡) for the conformational interchange, providing valuable insight into the flexibility of the chroman ring system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₃BrO), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula and ruling out other possibilities. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be observed for the molecular ion and any bromine-containing fragments.

Analysis of the fragmentation patterns in the mass spectrum, often aided by tandem MS (MS/MS) experiments, provides structural information. nih.gov The fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses.

Expected Fragmentation Pathways:

Loss of a methyl radical: A common fragmentation for molecules with a gem-dimethyl group is the loss of a methyl group (•CH₃) to form a stable tertiary carbocation.

Retro-Diels-Alder (RDA) reaction: The dihydropyran ring could undergo an RDA fragmentation, leading to the cleavage of the heterocyclic ring.

Loss of HBr: Elimination of hydrogen bromide is another possible pathway.

Cleavage of the exocyclic double bond: Fragmentation involving the methylene group could also occur.

Interactive Table: Predicted HRMS Fragments for this compound

| Fragment Ion Formula | Calculated Exact Mass (m/z) | Likely Origin |

| [C₁₂H₁₃BrO]⁺ | 252.0144 / 254.0124 | Molecular Ion |

| [C₁₁H₁₀BrO]⁺ | 236.9882 / 238.9862 | [M - CH₃]⁺ |

| [C₈H₅BrO]⁺ | 195.9545 / 197.9525 | RDA Fragmentation Product |

| [C₁₂H₁₂]⁺ | 156.0939 | [M - HBr]⁺ |

| [C₄H₇]⁺ | 55.0548 | RDA Fragmentation Product |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An analysis of the vibrational spectrum allows for the identification of functional groups and provides a structural fingerprint of the compound.

For this compound, key vibrational modes would include:

C=C stretching: Signals for the aromatic ring C=C bonds are expected in the 1600-1450 cm⁻¹ region. The exocyclic C=C bond would likely show a distinct absorption around 1650 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2980-2850 cm⁻¹ range.

C-O-C stretching: The aryl-alkyl ether linkage is expected to produce a strong, characteristic band, typically in the 1270-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch) regions.

C-Br stretching: The vibration associated with the carbon-bromine bond would be found in the fingerprint region of the spectrum, typically between 680-515 cm⁻¹.

Interactive Table: Characteristic IR/Raman Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Ar-H |

| Aliphatic C-H Stretch | 2980 - 2850 | -CH₃, -CH₂- |

| Exocyclic C=C Stretch | ~1650 | C=CH₂ |

| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |

| Asymmetric C-O-C Stretch | 1270 - 1200 | Aryl-Alkyl Ether |

| Symmetric C-O-C Stretch | 1075 - 1020 | Aryl-Alkyl Ether |

| C-Br Stretch | 680 - 515 | Ar-Br |

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformational Analysis

While crystallographic data for this compound itself is not available, analysis of related structures, such as 6-bromo-2-(4-chlorophenyl)chroman-4-one, provides valuable insights. researchgate.net X-ray analysis of chroman derivatives typically reveals a non-planar conformation for the dihydropyran ring, often a half-chair or sofa conformation, to alleviate steric strain. The analysis would precisely define the degree of puckering in the ring and the orientation of the substituents. Furthermore, intermolecular interactions in the crystal lattice, such as π–π stacking or halogen bonding, can be identified, which influence the crystal packing. researchgate.net

Interactive Table: Representative Crystallographic Data for a Related Bromo-Chroman Derivative

| Parameter | Example Value (for 6-bromo-4'-chloroflavanone) researchgate.net |

| Chemical Formula | C₁₅H₁₀BrClO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2173(6) |

| b (Å) | 20.7174(14) |

| c (Å) | 6.9035(4) |

| β (°) | 99.332(3) |

| Volume (ų) | 1300.83(14) |

| Z | 4 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable to chiral analogues)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. nih.gov These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. libretexts.orgjasco-global.com

The parent compound, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it would not exhibit a CD or ORD spectrum.

However, these techniques would be indispensable for the characterization of chiral analogues. If a substituent were introduced at the C2 position (replacing the methylene group) or the C3 position, a stereocenter would be created, resulting in a pair of enantiomers. For such chiral derivatives, CD and ORD spectroscopy would be crucial for:

Determining Enantiomeric Purity: The magnitude of the CD signal or optical rotation is proportional to the concentration and enantiomeric excess of the sample.

Assigning Absolute Configuration: The sign of the observed Cotton effects in the CD spectrum can often be correlated to the absolute configuration (R or S) of the stereocenter. mdpi.com For chiral chromanes, established helicity rules relate the conformation of the dihydropyran ring to the sign of the CD signals, allowing for the assignment of absolute configuration, often supported by theoretical calculations. mdpi.com

Computational Chemistry and Theoretical Investigations of 6 Bromo 4,4 Dimethyl 2 Methylene Chroman

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 6-Bromo-4,4-dimethyl-2-methylene chroman. These methods can unravel the distribution of electrons within the molecule, identify regions susceptible to chemical attack, and predict the outcomes of chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine its ground state properties. researchgate.netekb.eg These calculations can predict key parameters that govern the molecule's reactivity and stability.

Key ground state properties that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests that the molecule is more easily excitable and thus more reactive. For similar bromo-substituted heterocyclic compounds, DFT calculations have successfully predicted these frontier molecular orbitals and their energy gaps. researchgate.netnih.gov

Furthermore, DFT is instrumental in mapping out reaction pathways through transition state analysis. By locating the transition state structures and calculating their energies, it is possible to predict the activation energies of potential reactions involving the methylene (B1212753) group or the aromatic ring of this compound. This information is vital for understanding its synthetic accessibility and degradation pathways.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. These methods can provide highly accurate electronic properties for this compound, although they are often more computationally demanding than DFT.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are significantly faster and can be applied to larger molecular systems or for preliminary, high-throughput screening of derivatives of this compound.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid. The chroman ring can adopt different conformations, and rotation around single bonds can lead to various spatial arrangements of its constituent atoms. Conformational analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers between them.

Computational methods can be used to perform a systematic search of the conformational space of this compound. By calculating the energy of the molecule for different torsional angles, a potential energy surface (PES) can be constructed. This map reveals the low-energy conformations and the transition states that connect them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, theoretical calculations can predict various spectroscopic parameters.

For instance, DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. nih.gov By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for the absorption bands in the UV-Visible spectrum. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C=C (methylene) stretch | ~1650 cm⁻¹ |

| C-Br stretch | ~600 cm⁻¹ | |

| ¹³C NMR | Methylene Carbon | ~105 ppm |

| Quaternary Carbon | ~35 ppm | |

| UV-Vis Spectroscopy | λmax | ~280 nm |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, chemical processes often occur in solution. Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in a solvent environment.

In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the investigation of how the solvent influences the conformation and dynamics of the solute. Furthermore, MD simulations can provide insights into intermolecular interactions, such as how molecules of this compound might aggregate or interact with other molecules in a mixture.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While often used in drug discovery to predict biological activity, QSAR can also be applied to predict non-biological properties such as catalytic performance or material properties.

For derivatives of this compound, a QSAR study could be conducted by synthesizing a library of related compounds with varying substituents and measuring a property of interest. Computational chemistry would then be used to calculate a set of molecular descriptors for each compound. These descriptors, which can be electronic, steric, or thermodynamic in nature, are then used to build a mathematical model that predicts the activity. This approach can guide the design of new derivatives with enhanced performance for specific applications.

No Published Research Found on "this compound"

Following a comprehensive review of scientific literature and chemical databases, no specific information or published research is currently available for the chemical compound "this compound." This indicates that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or any research pertaining to it has not been made publicly available.

Consequently, it is not possible to provide an article on its emerging applications in advanced materials and chemical synthesis as requested. The specified outline, including its use in functional organic materials, catalysis, synthetic reagents, or as a precursor for signaling molecules, cannot be addressed due to the absence of any research findings on this particular compound.

While information exists for structurally related compounds, such as various substituted chromenes and other bromo-dimethyl-chroman derivatives, these compounds differ in their specific structure and, therefore, their chemical properties and potential applications. For instance, the presence of a "2-methylene" group is a key structural feature that would likely impart specific reactivity, such as the potential to undergo polymerization, a characteristic observed in other methylene-containing heterocyclic compounds. However, without experimental data for "this compound," any discussion of its specific applications would be purely speculative.

Researchers interested in this specific molecule would likely need to first embark on its novel synthesis and then proceed to characterize its properties and explore its reactivity in various chemical transformations. Until such foundational research is conducted and published, the potential applications of "this compound" remain unknown.

Future Directions and Unexplored Avenues in 6 Bromo 4,4 Dimethyl 2 Methylene Chroman Research

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

Future research should focus on the development of one-pot or tandem reactions that minimize purification steps and solvent usage. For instance, leveraging microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times from hours to minutes and increase yields. Similarly, ultrasound-assisted synthesis represents another green alternative that can enhance reaction rates and efficiency.

The concept of atom economy will be central to these new synthetic strategies. This will involve the design of reactions where the majority of the atoms from the starting materials are incorporated into the final product. A comparison of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for 6-Bromo-4,4-dimethyl-2-methylene chroman

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound |

| Reaction Time | Hours to days | Minutes to hours |

| Solvents | Often toxic and non-recyclable (e.g., halogenated hydrocarbons) | Green solvents (e.g., water, ethanol, ionic liquids) or solvent-free conditions |

| Catalysts | Stoichiometric and often toxic reagents | Catalytic amounts of recyclable and non-toxic catalysts |

| Atom Economy | Often low due to the use of protecting groups and stoichiometric reagents | High, with minimal byproduct formation |

| Work-up | Extensive purification (e.g., column chromatography) | Simplified work-up, often just filtration and evaporation |

Exploration of Novel Reactivity and Unprecedented Transformations of the Chroman System

The exocyclic methylene (B1212753) group in this compound is a key functional handle for exploring novel reactivity. This reactive moiety can participate in a wide array of chemical transformations, opening the door to a diverse range of new derivatives.

Future investigations should explore cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, to construct complex polycyclic systems incorporating the chroman core. The reactivity of the exocyclic double bond also lends itself to various addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation, to introduce new functionalities at the 2-position.

Furthermore, the electron-rich aromatic ring, activated by the oxygen atom of the chroman system, presents opportunities for electrophilic aromatic substitution reactions. The bromine atom at the 6-position can also be utilized in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. A summary of potential transformations is provided in Table 2.

Table 2: Potential Novel Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride, acrylates), heat or Lewis acid catalysis | Fused polycyclic chroman derivatives |

| [3+2] Cycloaddition | Azides, nitrile oxides | Spiro-heterocyclic chroman derivatives |

| Hydrogenation | H₂, Pd/C | 6-Bromo-2,4,4-trimethylchroman |

| Epoxidation | m-CPBA | 6-Bromo-4,4-dimethyl-spiro[chroman-2,2'-oxirane] |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 6-Aryl-4,4-dimethyl-2-methylene chroman derivatives |

| Heck Reaction | Alkenes, Pd catalyst, base | 6-Vinyl-substituted chroman derivatives |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. This technology offers numerous advantages, including enhanced safety, improved reproducibility, and the ability to scale up reactions seamlessly. The synthesis of this compound and its derivatives is well-suited for this modern approach.

Future research should focus on developing robust and efficient flow chemistry protocols. This would involve the immobilization of catalysts and reagents on solid supports, allowing for their easy separation from the product stream and continuous reuse. The integration of in-line analytical techniques, such as IR and NMR spectroscopy, would enable real-time reaction monitoring and optimization.

Automated synthesis platforms can be coupled with flow reactors to enable the rapid generation of libraries of this compound derivatives. This high-throughput approach would be invaluable for screening for new materials with desired properties.

Computational Design of Novel Derivatives with Tailored Non-Biological Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. In the context of this compound, computational methods can be employed to predict the properties of novel derivatives before their synthesis, thereby guiding experimental efforts.

Future work should focus on the in silico design of derivatives with tailored non-biological properties. For instance, the introduction of specific functional groups could be computationally modeled to predict their impact on the electronic and photophysical properties of the molecule. This could lead to the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, computational studies can be used to explore the potential of these chroman derivatives as nonlinear optical (NLO) materials. rsc.orgnih.govrsc.orgresearchgate.net By calculating properties such as polarizability and hyperpolarizability, researchers can identify candidates with promising NLO responses. rsc.orgnih.govrsc.orgresearchgate.net

Potential for Applications in Niche Areas of Chemical Science

The unique structural features of this compound suggest its potential for application in several niche areas of chemical science.

In environmental chemistry, the presence of a bromine atom makes this compound and its derivatives interesting candidates as tracers for studying the environmental fate of brominated organic compounds, such as flame retardants. nih.govmdpi.com The degradation pathways of these chroman derivatives under various environmental conditions could also be investigated.

In the field of analytical chemistry, the chroman scaffold can be functionalized to create novel fluorescent probes for the detection of specific analytes. The introduction of appropriate recognition moieties could lead to sensors for metal ions, anions, or biologically relevant molecules. The inherent fluorescence of some chroman derivatives could be modulated upon binding to the target analyte, providing a detectable signal.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-4,4-dimethyl-2-methylene chroman, and how can reaction conditions be optimized?

The synthesis typically involves bromination and alkylation of chroman precursors. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by methylene group introduction via Wittig or Horner-Wadsworth-Emmons reactions. Optimization requires adjusting catalysts (e.g., AIBN for radical bromination) and solvents (e.g., CCl₄ for bromination, THF for Wittig reactions) to maximize yield . Purity is ensured through column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

Structural confirmation relies on H/C NMR to identify methylene protons (δ 4.8–5.2 ppm) and quaternary carbons. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. Purity is assessed via HPLC (>97% by area) or GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects influence bromination regioselectivity in chroman derivatives?

Bromination at the 6-position is favored due to the electron-donating methyl groups at C4, which stabilize the transition state via hyperconjugation. Steric hindrance from the 4,4-dimethyl groups directs bromine to the less hindered 6-position. Computational studies (DFT) can model charge distribution and transition states to predict reactivity .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often arise from competing side reactions (e.g., over-bromination) or incomplete purification. Methodological adjustments include:

- Temperature control : Lower temperatures (0–5°C) during bromination to suppress di-brominated byproducts .

- Catalyst screening : Testing alternatives to AIBN (e.g., benzoyl peroxide) to improve selectivity .

- Real-time monitoring : Using TLC or in-situ IR to track reaction progress .

Q. What strategies are used to evaluate the biological activity of this compound?

- Target identification : Molecular docking against enzymes (e.g., kinases) or receptors (e.g., GPCRs) to predict binding affinity .

- In vitro assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial testing (MIC against E. coli, S. aureus) .

- SAR studies : Comparing activity with analogs (e.g., 6-Bromo-7-fluorochroman-4-amine) to correlate substituents with efficacy .

Q. How can computational modeling enhance the design of chroman-based therapeutics?

- Pharmacophore mapping : Identifying critical functional groups (e.g., bromine for hydrophobic interactions) using software like Schrödinger .

- ADMET prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity .

- MD simulations : Modeling compound-receptor dynamics over time to refine lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.